5-Tert-butyl-2-chlorooxazole
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Overview
Description
5-Tert-butyl-2-chlorooxazole is a heterocyclic organic compound that features an oxazole ring substituted with a tert-butyl group at the 5-position and a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-chlorooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butyl-substituted acetylenes with chlorinated oximes, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of catalysts such as copper(I) chloride and bases like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-chlorooxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with various dienophiles to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted oxazoles, oxazole derivatives with different functional groups, and complex heterocyclic compounds.
Scientific Research Applications
5-Tert-butyl-2-chlorooxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers investigate its biological activity and potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-chlorooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
5-Tert-butyl-2-chlorooxazole is unique due to the presence of both a tert-butyl group and a chlorine atom, which impart distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1060816-25-2 |
---|---|
Molecular Formula |
C7H10ClNO |
Molecular Weight |
159.61 g/mol |
IUPAC Name |
5-tert-butyl-2-chloro-1,3-oxazole |
InChI |
InChI=1S/C7H10ClNO/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3 |
InChI Key |
BPAHMQKXCJCJRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)Cl |
Origin of Product |
United States |
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